molecular formula C9H14N2O2 B3020974 ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1159697-46-7

ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Cat. No. B3020974
CAS RN: 1159697-46-7
M. Wt: 182.22 g/mol
InChI Key: VUCXECMIPPLVPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate is not directly mentioned in the provided papers, but its structure can be inferred to contain an ethyl propanoate group attached to a 4-methyl-1H-pyrazol moiety.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data , , and . Single-crystal X-ray diffraction studies provide detailed information about the 3D molecular structure, including bond lengths, angles, and the presence of intermolecular interactions such as hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, as demonstrated by the reactions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes . The reactivity of the pyrazole ring allows for the synthesis of a wide range of substituted pyrazoles, which can be further functionalized or used as intermediates in the synthesis of other compounds, such as pesticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability . Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Additionally, computational methods like DFT calculations can predict properties such as HOMO/LUMO energies, which are related to the compound's reactivity . The crystal structure can also provide insights into the compound's density and potential intermolecular interactions in the solid state .

Mechanism of Action

While the specific mechanism of action for ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate is not known, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

properties

IUPAC Name

ethyl 3-(4-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-5-11-7-8(2)6-10-11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCXECMIPPLVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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